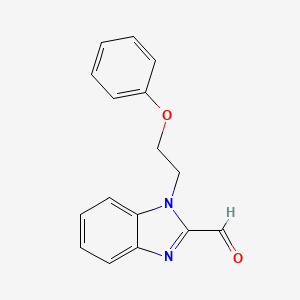

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Descripción

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound featuring a benzodiazole core fused with a phenoxyethyl substituent and a carbaldehyde functional group. The carbaldehyde group at position 2 provides a reactive site for further derivatization or hydrogen bonding in biological systems . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole and benzoxadiazole derivatives, though its specific applications remain under investigation.

Propiedades

IUPAC Name |

1-(2-phenoxyethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIYNUGKHUFBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the reaction of 2-phenoxyethylamine with o-phenylenediamine under specific conditions to form the benzodiazole ring. This intermediate is then subjected to formylation to introduce the aldehyde group. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Strong nucleophiles like sodium hydride in aprotic solvents.

Major Products:

Oxidation: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carboxylic acid.

Reduction: 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-methanol.

Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in synthetic organic chemistry.

Table 1: Common Reactions of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, Amines |

| Substitution | Alkyl halides | Various substituted derivatives |

Biological Applications

Antimicrobial Properties

Research has indicated that 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study published in 2023 evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .

Medicinal Chemistry Applications

Potential Anticancer Activity

The compound has been investigated for its potential role in cancer therapy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific molecular pathways involved in cell growth and survival.

Case Study: Prostate Cancer Treatment

In a recent study focusing on prostate cancer, 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde was found to inhibit androgen receptor activity in vitro. This suggests its potential as a treatment option for hormone-dependent cancers.

Mecanismo De Acción

The mechanism of action of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde with analogous compounds:

Key Observations:

- Core Heterocycles: Unlike 1,2,3-triazoles (e.g., compounds in ), the benzodiazole core in the target compound offers distinct electronic properties due to the fused benzene and diazole rings. Benzoxadiazole derivatives (e.g., ) share similar aromaticity but differ in nitrogen placement, affecting reactivity.

- Substituent Effects: The phenoxyethyl group in the target compound increases lipophilicity compared to trifluoromethyl (CF₃) groups in , which enhance metabolic stability. Carbaldehyde provides a reactive handle absent in ketone- or triazole-only analogs.

- Bioactivity: Triazole derivatives with electron-withdrawing groups (e.g., CF₃, Br) exhibit potent antifungal or anticancer activity , while carbaldehyde-containing compounds may target enzymes via Schiff base formation .

Physicochemical Properties

- Lipophilicity: The phenoxyethyl chain increases logP compared to polar triazole-quinoxaline hybrids .

- Solubility: Carbaldehyde’s polarity may improve aqueous solubility relative to CF₃-substituted triazoles .

- Stability: Aldehydes are prone to oxidation, necessitating stabilization strategies absent in ketone-based analogs .

Actividad Biológica

1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its structural similarities to various biologically active compounds. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the phenoxyethyl group enhances its solubility and interaction with biological targets. The molecular formula is , and it exhibits properties typical of benzodiazole derivatives, such as the ability to form hydrogen bonds and engage in π-π stacking interactions.

Research indicates that compounds based on the benzodiazole scaffold can interact with multiple biological targets. Key mechanisms include:

- Topoisomerase Inhibition : Benzodiazole derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to reduced cell proliferation in cancer cells .

- G-Protein Coupled Receptor Modulation : Some studies suggest that benzodiazole derivatives can act as allosteric modulators of GPCRs, influencing various signaling pathways .

- PPAR Activation : Certain phenoxy derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodiazole derivatives:

- Cell Proliferation Inhibition : Compounds similar to 1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MDA-MB-231 breast cancer cells. For example, the incorporation of [^3H] thymidine into DNA was significantly hampered at concentrations as low as 17 μmol/L .

| Compound | IC50 (μmol/L) | Cell Line |

|---|---|---|

| 1-(2-Phenoxyethyl)-1H-benzimidazole | 14.1 | MDA-MB-231 |

| 2-phenoxymethylbenzimidazole | 17 | MDA-MB-231 |

Anti-inflammatory Activity

Research has also pointed towards anti-inflammatory properties associated with benzodiazole derivatives. The modulation of PPARs can lead to reduced inflammation markers, suggesting potential applications in treating inflammatory diseases .

Study on Topoisomerase Inhibition

In a study examining the effects of various benzimidazole derivatives on topoisomerase activity, it was found that compounds with similar structures to 1-(2-Phenoxyethyl)-1H-benzodiazole exhibited potent inhibition of both Topo I and Topo II. This inhibition was linked to their ability to intercalate into DNA, disrupting normal replication processes.

Clinical Implications

The dual activity as both anticancer agents and anti-inflammatory compounds presents a promising avenue for drug development. Further research is warranted to explore their efficacy in vivo and potential side effects.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.